3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride

Medicinal chemistry Serotonin receptor modulation Structure-activity relationship

3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride (CAS 1219981-52-8) is a synthetic pyrrolidine derivative with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 g/mol. The compound features a pyrrolidine core substituted at the 3-position with a 4-(benzyloxy)phenoxymethyl group, and is supplied as the hydrochloride salt, which enhances aqueous solubility and bench stability relative to the free base.

Molecular Formula C18H22ClNO2
Molecular Weight 319.8 g/mol
CAS No. 1219981-52-8
Cat. No. B1397543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride
CAS1219981-52-8
Molecular FormulaC18H22ClNO2
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESC1CNCC1COC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C18H21NO2.ClH/c1-2-4-15(5-3-1)13-20-17-6-8-18(9-7-17)21-14-16-10-11-19-12-16;/h1-9,16,19H,10-14H2;1H
InChIKeyJNZNEIHBHCKCGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine Hydrochloride (CAS 1219981-52-8): Compound Identity and Structural Class


3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride (CAS 1219981-52-8) is a synthetic pyrrolidine derivative with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 g/mol [1]. The compound features a pyrrolidine core substituted at the 3-position with a 4-(benzyloxy)phenoxymethyl group, and is supplied as the hydrochloride salt, which enhances aqueous solubility and bench stability relative to the free base [2]. It belongs to the broader class of 3-phenoxymethylpyrrolidine derivatives, a scaffold historically explored for serotonin (5-HT) and norepinephrine (NE) reuptake inhibition [3], as well as benzyloxy-phenoxy-pyrrolidines investigated as serotonin receptor modulators [4].

Why Generic 3-Phenoxymethylpyrrolidine Analogs Cannot Substitute for CAS 1219981-52-8 in SAR and Pharmacological Studies


Within the 3-phenoxymethylpyrrolidine class, minor structural modifications produce substantial shifts in receptor selectivity and target engagement profiles. The unsubstituted 3-(phenoxymethyl)pyrrolidine scaffold serves as a dual serotonin/norepinephrine reuptake inhibitor (SNRI) core [1], while the introduction of a benzyloxy substituent on the phenoxy ring—as present in the target compound—redirects pharmacological activity toward serotonin receptor modulation, particularly at 5-HT7 and 5-HT2A subtypes [2]. Furthermore, the para-benzyloxy substitution on the phenoxy ring distinguishes this compound from ortho-substituted and halogenated analogs that display Ki values ranging from 3 nM to 250 nM at 5-HT7 receptors [3]. The hydrochloride salt form also provides differentiated physicochemical handling properties compared to free-base or alternative salt forms of related pyrrolidine derivatives . These structural and formulation differences mean that generic class-level substitution without consideration of the specific benzyloxy-phenoxymethyl regiochemistry will yield non-equivalent pharmacological and physicochemical outcomes.

Quantitative Differentiation Evidence for 3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine Hydrochloride vs. Closest Analogs


Structural Differentiation: para-Benzyloxy-phenoxymethyl-pyrrolidine vs. Unsubstituted 3-Phenoxymethylpyrrolidine

The target compound differs from the unsubstituted 3-(phenoxymethyl)pyrrolidine hydrochloride (CAS 1185299-28-8) by the presence of a para-benzyloxy substituent on the phenoxy ring, which introduces an additional aromatic moiety and an ether oxygen. This modification increases molecular weight from 213.7 g/mol to 319.8 g/mol, adds two hydrogen bond acceptors, and increases the rotatable bond count from 3 to 6 [1]. Structurally related benzyloxy-phenoxy-pyrrolidines in US9981909 demonstrate that this substitution pattern confers 5-HT7 receptor binding affinity in the 5–250 nM Ki range, whereas the unsubstituted phenoxymethylpyrrolidine scaffold is associated with SERT/NET reuptake inhibition rather than direct receptor antagonism [2].

Medicinal chemistry Serotonin receptor modulation Structure-activity relationship

Hydrochloride Salt Advantage: Solubility and Stability Differentiation vs. Free Base Forms

The target compound is supplied as the hydrochloride salt, which protonates the pyrrolidine nitrogen (pKa ~10.5–11) to form a charged species with enhanced aqueous solubility. The predicted logP of the neutral parent is approximately 2.92 (SlogP) [1], while the protonated hydrochloride form yields a substantially lower effective logP, with values around -1.69 reported in some computational estimates . This contrasts with the free base forms of related benzyloxy-phenoxy-pyrrolidines (e.g., 3-[4-(benzyloxy)phenoxy]pyrrolidine, CAS 194668-52-5, supplied as the free base with MW 269.34 and lacking the hydrochloride counterion) , which exhibit lower aqueous solubility and require additional formulation steps to achieve comparable solution concentrations.

Formulation science Salt selection Aqueous solubility

Regiochemical Specificity: para-Benzyloxy-phenoxymethyl vs. ortho-Benzyloxy-phenoxy Analogs in 5-HT7 Receptor Binding

The target compound's para-benzyloxy substitution on the phenoxy ring, combined with a methylene spacer linking the phenoxy group to the pyrrolidine 3-position, represents a distinct regiochemical arrangement within the benzyloxy-phenoxy-pyrrolidine class. Close analogs from US9981909 with ortho-benzyloxy substitution on the phenoxy ring and direct pyrrolidine attachment (no methylene spacer) demonstrate Ki values of 23 nM (Example 98: (±)-3-(2-benzyloxy-5-bromo-phenoxy)-1-methyl-pyrrolidine) and 13 nM (Example 96) at rat 5-HT7 receptors [1][2]. The para-substituted, methylene-spaced arrangement of the target compound is structurally unrepresented in the published 5-HT7 SAR, representing an unexplored region of chemical space at the intersection of the SNRI and serotonin receptor modulator pharmacophores [3].

5-HT7 receptor Serotonin pharmacology Binding affinity

Physicochemical Property Profile: Differentiated logP and Rotatable Bond Count vs. LTA4H Inhibitor Clinical Candidates

Compared to the clinical-stage LTA4H inhibitor DG-051 (4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid), which features a butanoic acid tail and a 4-chlorophenoxy substituent, the target compound presents a markedly different physicochemical profile. DG-051 has a Kd of 25–26 nM for LTA4H, high aqueous solubility (>30 mg/mL), and oral bioavailability >80% across species [1], while the target compound lacks the carboxylic acid moiety, resulting in lower predicted aqueous solubility (logS approximately -5.70 [2]) and a more lipophilic character. The target compound's six rotatable bonds and absence of the butanoic acid tail make it a more constrained and synthetically accessible scaffold for fragment-based or parallel library synthesis approaches [3].

Drug-likeness Physicochemical properties Lead optimization

Recommended Research and Industrial Application Scenarios for 3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine Hydrochloride (CAS 1219981-52-8)


Serotonin Receptor (5-HT7/5-HT2A) SAR Probe Synthesis

The target compound serves as a versatile intermediate for exploring the structure-activity relationships of benzyloxy-phenoxy-pyrrolidines at serotonin receptor subtypes. Its para-benzyloxy-phenoxymethyl architecture is structurally distinct from the ortho-substituted, directly-linked 5-HT7 ligands characterized in US9981909 (Ki range: 3–250 nM) [1]. By using this compound as a starting scaffold, medicinal chemistry teams can systematically probe the contribution of the methylene spacer, the para-substitution geometry, and the free (non-N-methylated) pyrrolidine nitrogen to receptor subtype selectivity [2]. The hydrochloride salt ensures ready solubility for in vitro binding assays without additional formulation steps .

Fragment-Based Drug Discovery (FBDD) Library Component for CNS Targets

With a molecular weight of 319.8 Da, six rotatable bonds, and zero Lipinski violations [1], the target compound occupies a favorable position in fragment-chemical space for CNS drug discovery. Its benzyloxy-phenoxy moiety provides aromatic interactions while the pyrrolidine ring offers a basic nitrogen for hydrogen bonding or salt bridge formation with aspartate residues common in aminergic GPCR binding pockets [2]. Compared to larger clinical candidates like DG-051 (MW ~432), the target compound's reduced complexity and synthetic accessibility make it suitable for parallel library synthesis and fragment-growing campaigns targeting serotonin, dopamine, or adrenergic receptors .

Dual-Pharmacophore Intermediate for SNRI/5-HT Modulator Hybrid Design

The 3-phenoxymethylpyrrolidine core is a validated SNRI pharmacophore (US8273786, US8455665) [1], while the para-benzyloxy substituent is a feature associated with 5-HT receptor modulation (US9981909) [2]. The target compound uniquely bridges these two pharmacological classes, making it a strategic intermediate for designing hybrid molecules that combine monoamine reuptake inhibition with direct serotonin receptor modulation . Such dual-mechanism agents are of interest for neuropathic pain and treatment-resistant depression, where both enhanced synaptic monoamine levels and receptor-level modulation may provide superior efficacy [3].

Chromatographic Method Development and Analytical Reference Standard

The compound's well-defined structure, commercial availability at ≥95% purity, and distinct UV chromophore from the benzyloxy-phenoxy moiety make it suitable as a reference standard for HPLC and LC-MS method development [1]. The hydrochloride salt form provides consistent weighing and dissolution characteristics compared to hygroscopic free bases [2]. Its retention time and mass spectral fragmentation pattern can serve as a benchmark for purity analysis of synthetic batches and for quantifying related benzyloxy-phenoxy-pyrrolidine analogs in reaction monitoring .

Quote Request

Request a Quote for 3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.